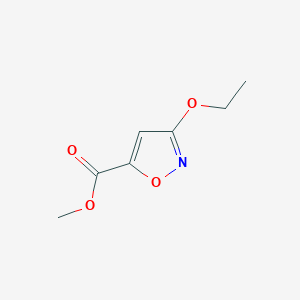
methyl 3-ethoxy-1,2-oxazole-5-carboxylate
描述
methyl 3-ethoxy-1,2-oxazole-5-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered ring structures containing three carbon atoms, one nitrogen atom, and one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
methyl 3-ethoxy-1,2-oxazole-5-carboxylate can be synthesized through several methods. One common approach involves the bromination of dimethyl fumarate under photoflow conditions, followed by condensation with hydroxyurea . This intermediate is then subjected to a series of reactions, including ester reduction, chlorination, and nucleophilic substitution with triethylmethanetricarboxylate . The final product is obtained after a double decarboxylation event.
Industrial Production Methods
Industrial production of methyl 3-ethoxy-5-isoxazolecarboxylate typically involves scalable and safe manufacturing routes. The process begins with the bromination of dimethyl fumarate, followed by condensation with hydroxyurea. The intermediate is then homologated by ester reduction, chlorination, and nucleophilic substitution . The final product is obtained through double decarboxylation, ensuring high yield and purity.
化学反应分析
Types of Reactions
methyl 3-ethoxy-1,2-oxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted isoxazole derivatives.
科学研究应用
methyl 3-ethoxy-1,2-oxazole-5-carboxylate has several applications in scientific research:
作用机制
The mechanism of action of methyl 3-ethoxy-5-isoxazolecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The isoxazole ring is known to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .
相似化合物的比较
Similar Compounds
Methyl 3-hydroxy-5-isoxazolecarboxylate: Similar structure but with a hydroxy group instead of an ethoxy group.
Ethyl 3,5-dimethyl-4-isoxazolecarboxylate: Contains additional methyl groups on the isoxazole ring.
Methyl 3- (4-methylphenyl)-5-isoxazolecarboxylate: Substituted with a methylphenyl group.
Uniqueness
methyl 3-ethoxy-1,2-oxazole-5-carboxylate is unique due to its ethoxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C7H9NO4 |
|---|---|
分子量 |
171.15 g/mol |
IUPAC 名称 |
methyl 3-ethoxy-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C7H9NO4/c1-3-11-6-4-5(12-8-6)7(9)10-2/h4H,3H2,1-2H3 |
InChI 键 |
XFRFBNBOBMPVGL-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=NOC(=C1)C(=O)OC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













